1-Benzyl-4-prop-2-enylpiperidin-4-amine
Description
1-Benzyl-4-prop-2-enylpiperidin-4-amine is a 4-aminopiperidine derivative characterized by a benzyl group at the piperidine nitrogen (position 1) and a propenyl (allyl) substituent at position 3. The compound’s structure combines aromatic and aliphatic functionalities, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
1-benzyl-4-prop-2-enylpiperidin-4-amine |
InChI |
InChI=1S/C15H22N2/c1-2-8-15(16)9-11-17(12-10-15)13-14-6-4-3-5-7-14/h2-7H,1,8-13,16H2 |
InChI Key |
VDHJLXZBGVNKKG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCN(CC1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-prop-2-enylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-one with prop-2-enylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in an organic solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzyl-4-prop-2-enylpiperidin-4-amine may involve large-scale reductive amination processes. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced chemical engineering techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-prop-2-enylpiperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Addition: Electrophilic addition reactions can be carried out with various electrophiles.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted piperidines.
Addition: Addition reactions can yield products with additional functional groups attached to the piperidine ring.
Scientific Research Applications
1-Benzyl-4-prop-2-enylpiperidin-4-amine has several scientific research applications across different fields:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-Benzyl-4-prop-2-enylpiperidin-4-amine can be compared with other similar compounds, such as 1-benzylpiperidin-4-amine and 1-benzyl-4-oxopiperidine. These compounds share the benzyl group attached to the piperidine ring but differ in their substituents and functional groups. The presence of the prop-2-enyl group in 1-Benzyl-4-prop-2-enylpiperidin-4-amine gives it unique chemical and biological properties compared to its analogs.
Comparison with Similar Compounds
Core Structural Variations
The table below compares 1-Benzyl-4-prop-2-enylpiperidin-4-amine with key analogs from the evidence:
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity :
- Stereochemical Considerations :
- Chiral analogs like 2g exhibit significant optical rotation, suggesting enantioselective biological activity . The target compound’s stereochemistry (if chiral) would similarly impact receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
